5-methyl-1-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For this specific compound, no detailed molecular structure analysis could be found in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. For “N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide”, these details are not available in the sources I have access to .Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives have been identified as potential inhibitors of photosynthetic electron transport. Research conducted by Vicentini et al. (2005) synthesized and screened four series of new pyrazoles for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some compounds exhibited inhibitory properties comparable to those of commercial herbicides, suggesting their potential as herbicidal agents due to their electrostatic properties affecting photosynthetic electron transport Vicentini et al., 2005.
Antimicrobial and Anticancer Activities
Senthilkumar et al. (2021) synthesized a novel organic compound through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid. The compound was evaluated for antibacterial, antifungal, and anticancer activities, showing effectiveness against various pathogens and cancer cells. This highlights the compound's potential as a basis for developing new antimicrobial and anticancer agents Senthilkumar et al., 2021.
Efficient Synthesis Methods
Hu et al. (2011) described a microwave-assisted synthesis method for tetrazolyl pyrazole amides, which exhibit bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. This method offers a rapid and efficient way to produce these compounds, reducing reaction time compared to conventional heating methods Hu et al., 2011.
Antibacterial Agents
Palkar et al. (2017) designed and synthesized novel analogs of pyrazole derivatives, showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, suggesting their utility in developing new antibacterial agents Palkar et al., 2017.
Future Directions
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-13(9-18-21(11)12-5-3-2-4-6-12)16(22)20-17-19-14-7-8-23-10-15(14)24-17/h2-6,9H,7-8,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFNMPQTSURLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)COCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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